molecular formula C18H14BrClN6O B11134684 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11134684
M. Wt: 445.7 g/mol
InChI Key: VFASQBSFTLCYOT-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound featuring a combination of indole, benzamide, and tetrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the benzamide precursor can be reduced using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The chloro group in the benzamide can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives from nitro reduction.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for further modifications and derivatizations.

Biology

Biologically, this compound can be used to study the effects of indole derivatives on cellular processes. Indole derivatives are known for their roles in cell signaling and as precursors to neurotransmitters.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the tetrazole ring is particularly interesting for its potential to interact with biological targets.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties due to the conjugated systems present in the molecule.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the tetrazole ring can bind to metal ions or enzymes. These interactions can modulate signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the bromine and tetrazole groups, making it less versatile in terms of chemical reactivity.

    2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the indole moiety, reducing its biological activity.

Uniqueness

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the combination of indole, bromine, and tetrazole functionalities. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H14BrClN6O

Molecular Weight

445.7 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-chloro-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H14BrClN6O/c19-13-1-4-17-12(9-13)5-7-25(17)8-6-21-18(27)15-10-14(2-3-16(15)20)26-11-22-23-24-26/h1-5,7,9-11H,6,8H2,(H,21,27)

InChI Key

VFASQBSFTLCYOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br)Cl

Origin of Product

United States

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